![molecular formula C8H7ClO3 B2994619 4-Chloro-2-hydroxy-6-methoxybenzaldehyde CAS No. 1427396-66-4](/img/structure/B2994619.png)
4-Chloro-2-hydroxy-6-methoxybenzaldehyde
Overview
Description
4-Chloro-2-hydroxy-6-methoxybenzaldehyde is a chemical compound with the CAS Number: 1427396-66-4 and a linear formula of C8H7ClO3 . It has a molecular weight of 186.59 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-2-hydroxy-6-methoxybenzaldehyde . The InChI code is 1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-hydroxy-6-methoxybenzaldehyde are not available, benzaldehyde derivatives are known to undergo various chemical reactions. For example, they can participate in free radical reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 186.59 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Pharmaceutical Synthesis
This compound has been used in the synthesis of Schiff base ligands which are important intermediates in pharmaceuticals. These ligands can form complexes with metals and are used in various drug formulations .
DNA Cleavage
It has also been utilized in creating copper (II) complexes that effectively cleave DNA in cell-free systems, which is a significant process in genetic engineering and molecular biology studies .
Organic Chemistry Studies
In organic chemistry, this compound is known for its diverse applications, including studies on aldehyde functional groups and their reactions .
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving nucleophilic substitution or oxidation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in dna synthesis and cellular metabolism .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been shown to induce changes in cellular processes, potentially leading to altered cell function or cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-hydroxy-6-methoxybenzaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
4-chloro-2-hydroxy-6-methoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8-3-5(9)2-7(11)6(8)4-10/h2-4,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIKBDAVNNQSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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